molecular formula C19H17NO2 B11694761 (z)-4-(4-Isopropylbenzylidene)-2-phenyloxazol-5(4h)-one

(z)-4-(4-Isopropylbenzylidene)-2-phenyloxazol-5(4h)-one

Cat. No.: B11694761
M. Wt: 291.3 g/mol
InChI Key: YQFBCPLZOMNPEZ-ATVHPVEESA-N
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Description

(z)-4-(4-Isopropylbenzylidene)-2-phenyloxazol-5(4h)-one is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an oxazole ring, a benzylidene group, and an isopropyl substituent, which contribute to its distinct chemical behavior.

Preparation Methods

The synthesis of (z)-4-(4-Isopropylbenzylidene)-2-phenyloxazol-5(4h)-one typically involves the condensation of 4-isopropylbenzaldehyde with 2-phenyloxazole-5(4h)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(z)-4-(4-Isopropylbenzylidene)-2-phenyloxazol-5(4h)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Addition: The compound can participate in addition reactions with various reagents, such as hydrogen halides or organometallic compounds, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

The major products formed from these reactions depend on the specific reagents and conditions employed, as well as the functional groups present in the compound.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific properties.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Studies have shown that the compound can interact with specific biological targets, leading to desired therapeutic effects.

    Medicine: The compound’s unique structural features make it a promising candidate for drug development. It has been explored for its potential to modulate various biological pathways and treat diseases.

    Industry: In the industrial sector, (z)-4-(4-Isopropylbenzylidene)-2-phenyloxazol-5(4h)-one is used in the production of specialty chemicals, dyes, and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of (z)-4-(4-Isopropylbenzylidene)-2-phenyloxazol-5(4h)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes, receptors, or proteins, modulating their activity and leading to desired biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects, or interact with microbial cell membranes, resulting in antimicrobial activity.

Comparison with Similar Compounds

(z)-4-(4-Isopropylbenzylidene)-2-phenyloxazol-5(4h)-one can be compared with other similar compounds, such as:

    4-Benzylidene-2-phenyloxazol-5(4h)-one: Lacks the isopropyl substituent, which may affect its chemical reactivity and biological activity.

    4-(4-Methylbenzylidene)-2-phenyloxazol-5(4h)-one: Contains a methyl group instead of an isopropyl group, leading to differences in steric and electronic properties.

    4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4h)-one:

Properties

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

(4Z)-2-phenyl-4-[(4-propan-2-ylphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C19H17NO2/c1-13(2)15-10-8-14(9-11-15)12-17-19(21)22-18(20-17)16-6-4-3-5-7-16/h3-13H,1-2H3/b17-12-

InChI Key

YQFBCPLZOMNPEZ-ATVHPVEESA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3

Origin of Product

United States

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